2'-Fluoro-5-methyl-biphenyl-3,4-diamine
Description
Properties
Molecular Formula |
C13H13FN2 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13FN2/c1-8-6-9(7-12(15)13(8)16)10-4-2-3-5-11(10)14/h2-7H,15-16H2,1H3 |
InChI Key |
DGDIEMOKLDHRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electronically , this compound shares similarities with PTZ-TRZ and 2′-Fluoro-5-methoxy-biphenyl-3,4′-dicarboxylic acid, where fluorine and alkyl/alkoxy groups modulate charge distribution. This polarity may enhance charge transport in OLEDs or binding to DNA, akin to IC2.
Functional Performance Comparisons
DNA Intercalation :
- IC2 and IC5 () demonstrated intercalation comparable to doxorubicin, a benchmark anticancer drug. The diamine groups and aromatic systems in these compounds facilitate π-π stacking with DNA base pairs.
Optoelectronic Performance :
- PTZ-TRZ and DPA-TRZ () achieved external quantum efficiencies (EQEs) of ~20% in OLEDs, attributed to their thermally activated delayed fluorescence (TADF) properties. The biphenyl structure of this compound could similarly support TADF if paired with suitable donor-acceptor units.
Preparation Methods
Suzuki–Miyaura Coupling
This method couples a fluorinated arylboronic acid with a dihalogenated aromatic precursor. For example, 2-fluoro-5-methylphenylboronic acid reacts with 1,2-dibromo-4-nitrobenzene in the presence of a palladium catalyst to yield 2'-fluoro-5-methyl-3,4-dinitrobiphenyl (Fig. 1A). A representative procedure from utilizes:
-
Catalyst : Pd(OAc)₂ (0.25 mol%)
-
Ligand : N₂Phos (0.45 mol%)
-
Base : K₃PO₄ (2.0 equiv)
-
Solvent : TPGS-750-M/water (3 wt%)
-
Temperature : 80°C, 16 hours
The aqueous micellar environment enhances reaction efficiency while minimizing organic solvent use. Regioselectivity is ensured by the electronic effects of the nitro groups, which direct coupling to the meta position relative to the fluorine substituent.
Ullmann Coupling
Alternative approaches employ Ullmann coupling for biphenyl formation, though this method requires higher temperatures (120–150°C) and stoichiometric copper reagents. A typical protocol involves reacting 2-fluoro-5-methyliodobenzene with 3,4-diaminobromobenzene using CuI (1.2 equiv) and 1,10-phenanthroline in DMF. However, yields are generally lower (50–65%) compared to Suzuki–Miyaura.
Introduction of Amino Groups
Nitration Followed by Reduction
The diamine functionality is introduced via nitration and subsequent reduction. Direct nitration of the biphenyl intermediate faces challenges due to competing para/ortho directing effects of the fluorine and methyl groups. Instead, a more reliable approach involves coupling pre-nitrated precursors:
-
Nitration of Aryl Halides : 1,2-Dibromo-4-nitrobenzene is prepared by nitration of 1,2-dibromobenzene using HNO₃/H₂SO₄ at 0°C.
-
Coupling : As detailed in Section 1.1.
-
Reduction : Catalytic hydrogenation of 2'-fluoro-5-methyl-3,4-dinitrobiphenyl using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C achieves full reduction to the diamine.
Optimized Reduction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5 wt%) |
| Solvent | Ethanol/H₂O (9:1) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 92% |
Direct Amination via Buchwald–Hartwig
Recent advances employ palladium-catalyzed C–N coupling to install amino groups directly. For instance, 2'-fluoro-5-methylbiphenyl-3,4-dibromide reacts with ammonia in the presence of Pd-PEPPSI-IPent (0.02 equiv) and KOtBu (3.0 equiv) in toluene at 100°C. This one-pot method achieves 78% yield but requires stringent anhydrous conditions.
Functional Group Compatibility and Protecting Strategies
The fluorine and methyl substituents remain stable under most reaction conditions, but nitro groups necessitate careful handling:
-
Fluorine Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12).
-
Nitro Group Sensitivity : Reduced selectively using Na₂S in EtOH/H₂O (1:1) at 50°C to avoid over-reduction.
Purification and Analytical Characterization
Purification :
-
Silica gel chromatography (hexane/EtOAc gradient) removes unreacted boronic acids and coupling byproducts.
-
Recrystallization from ethanol/water (7:3) yields high-purity diamine (≥99% by HPLC).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.3 Hz, 2H), 6.95 (s, 1H), 6.88 (d, J = 8.1 Hz, 1H), 3.21 (s, 4H, NH₂), 2.34 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₃H₁₂FN₂ [M+H]⁺: 231.1034; found: 231.1038.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (Rel.) |
|---|---|---|---|---|
| Suzuki + Reduction | Biphenyl formation | 86 → 92 | 99 | $$ |
| Ullmann + Amination | Copper-mediated coupling | 50–65 | 95 | $ |
| Buchwald–Hartwig | Direct C–N coupling | 78 | 97 | $$$ |
The Suzuki–Miyaura route offers the best balance of efficiency and scalability, though the Buchwald–Hartwig method provides a streamlined alternative for laboratories with specialized catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
